molecular formula C15H13NO B2546767 4-Phenethyloxybenzonitrile CAS No. 57928-64-0

4-Phenethyloxybenzonitrile

Cat. No.: B2546767
CAS No.: 57928-64-0
M. Wt: 223.275
InChI Key: IVGUIZHVKSZZPB-UHFFFAOYSA-N
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Description

4-Phenethyloxybenzonitrile is an organic compound characterized by a benzene ring substituted with a phenethyloxy group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenethyloxybenzonitrile typically involves the reaction of 4-hydroxybenzonitrile with phenethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Phenethyloxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The phenethyloxy group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or nitric acid as catalysts.

Major Products Formed

    Oxidation: Formation of phenethyloxybenzoic acid or phenethyloxybenzaldehyde.

    Reduction: Formation of 4-phenethyloxybenzylamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Phenethyloxybenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Phenethyloxybenzonitrile involves its interaction with specific molecular targets. For instance, its nitrile group can act as a ligand for metal ions, facilitating catalytic processes. Additionally, the phenethyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: Lacks the phenethyloxy group, making it less hydrophobic and less reactive in certain chemical reactions.

    4-Hydroxybenzonitrile: Contains a hydroxyl group instead of a phenethyloxy group, leading to different reactivity and solubility properties.

    Phenethylamine: Lacks the nitrile group, resulting in different biological activities and chemical reactivity.

Uniqueness

4-Phenethyloxybenzonitrile is unique due to the presence of both the phenethyloxy and nitrile groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

4-(2-phenylethoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c16-12-14-6-8-15(9-7-14)17-11-10-13-4-2-1-3-5-13/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGUIZHVKSZZPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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